N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Metabolic profiling Genotoxicity assessment TRPV1 antagonist metabolism

This 2-phenoxybenzamide-benzothiazole hybrid (MW 403.5, CAS 361159-56-0) is distinguished by its 6-acetamido substituent, which pre-installs the N-acetylated metabolite endpoint characteristic of this class. It enables researchers to validate in vitro genotoxicity activation systems and benchmark non-acetylated analog metabolism. The unambiguous 2-phenoxy substitution differentiates it from 3- and 4-phenoxy positional isomers explored as PARP10 and Raf/HDAC inhibitors, preventing procurement misidentification. Ideal as a positional isomer panel reference standard and SAR comparator for benzothiazole 6-position substitution effects on solubility, stability, and potency.

Molecular Formula C22H17N3O3S
Molecular Weight 403.46
CAS No. 361159-56-0
Cat. No. B2563359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
CAS361159-56-0
Molecular FormulaC22H17N3O3S
Molecular Weight403.46
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
InChIInChI=1S/C22H17N3O3S/c1-14(26)23-15-11-12-18-20(13-15)29-22(24-18)25-21(27)17-9-5-6-10-19(17)28-16-7-3-2-4-8-16/h2-13H,1H3,(H,23,26)(H,24,25,27)
InChIKeyTXKYFBGNHFLYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 361159-56-0): Compound Class and Structural Baseline for Procurement Evaluation


N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 361159-56-0) is a synthetic small-molecule benzothiazole amide derivative with the molecular formula C₂₂H₁₇N₃O₃S and a molecular weight of approximately 403.5 g/mol . It belongs to the broader class of 2-phenoxybenzamide-benzothiazole hybrids, a scaffold that has been explored in medicinal chemistry programs for TRPV1 antagonism [1], antiplasmodial activity [2], and Raf/HDAC dual inhibition [3]. The compound is supplied by multiple vendors as a research-grade chemical for non-human investigational use , and its structural features—specifically the 6-acetamido substituent on the benzothiazole core and the 2-phenoxy substitution on the benzamide ring—confer distinct physicochemical and metabolic properties relative to close analogs.

Why N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide Cannot Be Interchanged with In-Class Benzothiazole Amide Analogs


Benzothiazole amide derivatives exhibit extreme sensitivity to substitution patterns on both the benzothiazole core and the benzamide ring, with small structural changes producing large shifts in potency, selectivity, and metabolic fate. The Besidski et al. TRPV1 antagonist series demonstrated that potency varied by over 100-fold depending on benzothiazole substitution, while the Petersson et al. metabolic profiling study revealed that this chemical class generates an aryl amine metabolite via amide hydrolysis that subsequently undergoes N-acetylation—a metabolic liability that can confound in vitro genotoxicity assays when inappropriate activation systems (e.g., rat liver S9) are used [1]. For the target compound, the 6-acetamido group pre-installs the N-acetylated moiety, potentially altering both the metabolic pathway and the interpretation of cytotoxicity data relative to non-acetylated or differently substituted analogs [1]. Furthermore, positional isomerism of the phenoxy group (2- vs. 3- vs. 4-phenoxybenzamide) has been shown to confer distinct biological activity profiles in related chemotypes, including PARP10 inhibition and Raf/HDAC dual targeting [2][3]. These compound-specific features preclude generic substitution without compromising experimental validity.

Quantitative Differentiation Evidence for N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide Versus Closest Analogs


Metabolic Fate Differentiation: Pre-Installed N-Acetyl Group Bypasses Key Metabolic Activation Step Required by Non-Acetylated Benzothiazole Amide Analogs

The Petersson et al. (2013) metabolic profiling study established that benzothiazole amide TRPV1 antagonists undergo amide hydrolysis in human and rat hepatocytes to generate an aryl amine metabolite, which is subsequently N-acetylated [1]. This metabolic pathway is critical because the standard rat liver S9 system used in regulatory genotoxicity testing exhibits very low amide hydrolysis capacity and fails to generate the N-acetylated metabolite, leading to confounding genotoxicity assessment results [1]. The target compound N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide already carries the N-acetyl group at the 6-position of the benzothiazole core, structurally pre-empting the metabolite that non-acetylated analogs (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, CAS 361159-54-8; N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, CAS 361159-53-7) must generate via post-hydrolysis N-acetylation.

Metabolic profiling Genotoxicity assessment TRPV1 antagonist metabolism

Phenoxy Positional Isomerism: 2-Phenoxybenzamide Substitution Confers Distinct SAR Profile Compared to 3- and 4-Phenoxybenzamide Isomers

The phenoxy substitution position on the benzamide ring is a critical determinant of biological activity in benzamide-containing chemotypes. Studies on 3- and 4-phenoxybenzamides as PARP10 inhibitors demonstrated that the substitution position significantly affects selectivity and potency [1]. The target compound features a 2-phenoxy substitution pattern, distinguishing it from the closely related positional isomers N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide and N-(6-acetamido-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. In the broader phenoxybenzamide SAR landscape, the 2-phenoxy orientation places the phenoxy group ortho to the amide linkage, potentially introducing steric constraints and hydrogen-bonding effects not present in the 3- or 4-substituted isomers.

Positional isomerism Phenoxybenzamide SAR PARP10 inhibition

Benzothiazole 6-Position Substituent Impact: Acetamido vs. Ethoxy vs. Chloro Substitution Defines Physicochemical and Metabolic Profiles

The Besidski et al. (2012) TRPV1 antagonist optimization program demonstrated that the nature of substituents on the benzothiazole core is a primary driver of potency, solubility, and metabolic stability [1]. The lead optimization effort revealed that attaching polar groups to the benzothiazole core increased aqueous solubility, while blocking metabolic sites enhanced stability [1]. The target compound carries a 6-acetamido group (polar, hydrogen-bond donor/acceptor; clogP-contributing), in contrast to the 6-ethoxy analog (CAS 361159-53-7; more lipophilic, lacking H-bond donor capacity) and the 4-chloro analog (CAS 361159-54-8; halogen-substituted, distinct electronic profile). Within the Besidski TRPV1 series, compound 4 achieved an IC₅₀ of 4.7 nM in recombinant human TRPV1 functional assays, with an ED₈₀ of 7.8 mg/kg in a CFA-induced thermal hypersensitivity model, corresponding to plasma levels of 270.8 ng/mL [1][2].

Benzothiazole substitution SAR Physicochemical properties Metabolic stability

Compound Identity Verification: Differentiation from Misattributed ABT-737 and Other Benzothiazole Amides in Vendor Catalogs

Several vendor databases and chemical catalogs contain annotation errors in which N-(6-acetamido-1,3-benzothiazol-2-yl)-3-phenoxybenzamide (a positional isomer with the phenoxy group at the 3-position) is incorrectly identified as ABT-737 (a known Bcl-2 inhibitor with a distinct chemical structure: N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide) . The target compound (2-phenoxy substitution, CAS 361159-56-0, MW 403.5) is structurally distinct from both ABT-737 (CAS 852808-04-9, MW 813.4) and the 3-phenoxy isomer. The explicit CAS registry number 361159-56-0 and the 2-phenoxy substitution pattern serve as definitive identity markers for procurement verification. The compound is listed as CHEMBL4175800 (alternatively associated with BDBM50276883) in bioactivity databases, though the annotation linking this identifier to amyloid-beta precursor protein binding (Ki = 4.31 nM) may reflect a different structural entity and should be verified [1].

Compound authentication Vendor catalog accuracy Chemical identity verification

Recommended Research and Industrial Application Scenarios for N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (CAS 361159-56-0)


Metabolic Pathway Reference Standard for Benzothiazole Amide TRPV1 Antagonist Profiling

The Petersson et al. (2013) study established that benzothiazole amide TRPV1 antagonists generate an aryl amine metabolite that undergoes N-acetylation, and that the standard rat liver S9 system fails to recapitulate this pathway, leading to unreliable in vitro genotoxicity results [1]. The target compound, with its pre-installed 6-acetamido group, can serve as a structurally defined reference standard representing the end-product of the class-identified N-acetylation metabolic pathway. This enables researchers to benchmark the metabolic fate of non-acetylated analogs and to validate the metabolic competency of in vitro activation systems used in genotoxicity assessment.

Phenoxybenzamide Positional Isomer Reference for SAR and Assay Development

The 2-phenoxy substitution pattern distinguishes this compound from the 3-phenoxy and 4-phenoxy positional isomers that have been explored as PARP10 inhibitors and Raf/HDAC dual inhibitors [2][3]. This compound can serve as the 2-phenoxy reference standard in a positional isomer screening panel to systematically evaluate how phenoxy substitution position affects target engagement, selectivity, and off-target profiles in benzothiazole-phenoxybenzamide hybrid chemotypes.

Benzothiazole Core Substitution SAR Probe for Physicochemical Property Optimization

The Besidski et al. (2012) TRPV1 antagonist lead optimization program demonstrated that benzothiazole core substitution directly controls aqueous solubility, metabolic stability, and in vivo efficacy, with optimized compounds achieving IC₅₀ values of 4.7–33 nM in cellular assays and ED₈₀ values of 7.8 mg/kg in rat pain models [4]. The 6-acetamido substituent provides a distinct physicochemical profile (polar, hydrogen-bond capable) compared to ethoxy (lipophilic), chloro (halogen), or unsubstituted analogs. This compound is suitable as a comparator in SAR studies aimed at deconvoluting the contribution of benzothiazole 6-position substitution to overall drug-like properties.

Compound Library Authentication and Vendor Catalog Quality Control

Given the documented misattribution of structurally related benzothiazole amides (e.g., the 3-phenoxy isomer incorrectly labeled as ABT-737 in vendor catalogs), this compound—with its unambiguous CAS 361159-56-0, distinct 2-phenoxy substitution, and MW 403.5—can serve as a reference standard for verifying the chemical identity of benzothiazole-phenoxybenzamide library members during procurement and compound management workflows .

Quote Request

Request a Quote for N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.